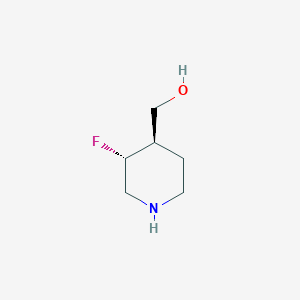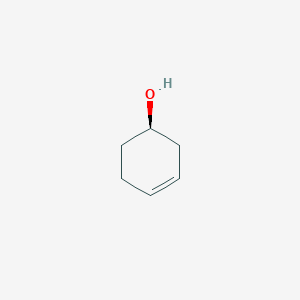
(R)-Cyclohex-3-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclohex-3-enol is a chiral alcohol with a cyclohexene ring structure
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohex-3-enone: One common method involves the asymmetric hydrogenation of cyclohex-3-enone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reduction of Cyclohex-3-enone: Another approach is the reduction of cyclohex-3-enone using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of chiral auxiliaries or catalysts can direct the formation of the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using chiral catalysts is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Types of Reactions:
Oxidation: ®-Cyclohex-3-enol can undergo oxidation to form cyclohex-3-enone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: The compound can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, and other chromium-based oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Chemistry:
Synthesis of Chiral Ligands: ®-Cyclohex-3-enol is used in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug synthesis, particularly in the development of chiral drugs.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Materials Science: ®-Cyclohex-3-enol is used in the production of polymers and other materials with specific chiral properties.
Mécanisme D'action
The mechanism by which ®-Cyclohex-3-enol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, its interactions with enzymes and receptors are governed by its chiral structure, which can lead to different biological activities compared to its (S)-enantiomer.
Comparaison Avec Des Composés Similaires
(S)-Cyclohex-3-enol: The enantiomer of ®-Cyclohex-3-enol, with similar chemical properties but different biological activities.
Cyclohexanol: A saturated alcohol with a similar structure but lacking the double bond.
Cyclohex-3-enone: The oxidized form of ®-Cyclohex-3-enol.
Uniqueness:
Chirality: The ®-enantiomer’s unique stereochemistry makes it valuable in asymmetric synthesis.
Reactivity: The presence of both a hydroxyl group and a double bond provides diverse reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(1R)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
Clé InChI |
ABZZOPIABWYXSN-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](CC=C1)O |
SMILES canonique |
C1CC(CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


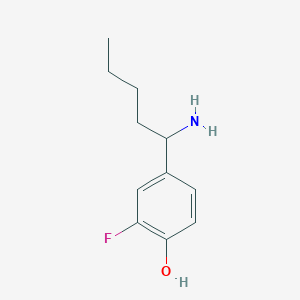

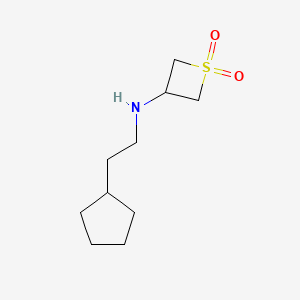
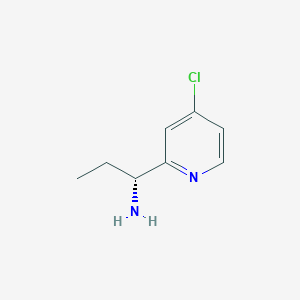

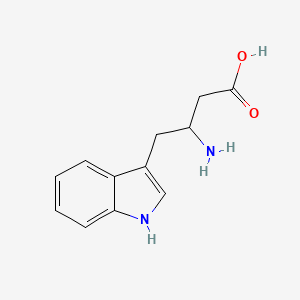
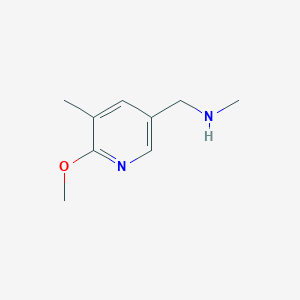
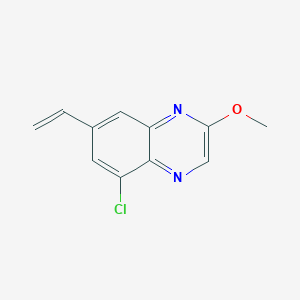
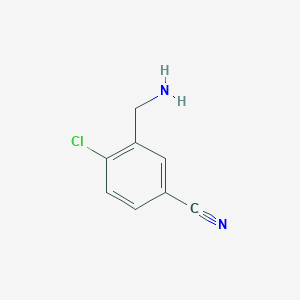
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
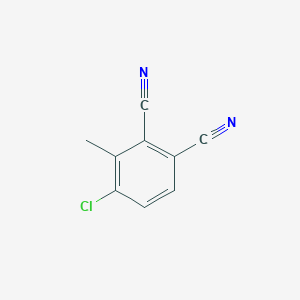
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
